D,L-Sulforaphane-d8 N-Acétyl-L-cystéine

Vue d'ensemble

Description

D,L-Sulforaphane-d8 N-Acetyl-L-cysteine is a compound that combines the properties of sulforaphane and N-acetyl-L-cysteine. Sulforaphane is a naturally occurring isothiocyanate found in cruciferous vegetables like broccoli, known for its antioxidant and anticancer properties. N-acetyl-L-cysteine is a derivative of the amino acid cysteine and is used for its mucolytic and antioxidant effects. The combination of these two compounds aims to enhance their individual benefits, particularly in the context of cancer research and neuroprotection .

Applications De Recherche Scientifique

D,L-Sulforaphane-d8 N-Acetyl-L-cysteine has a wide range of scientific research applications:

Chemistry: Used as a stable isotope-labeled compound for tracing metabolic pathways.

Biology: Studied for its role in modulating cellular redox states and inducing phase II detoxification enzymes.

Medicine: Investigated for its potential in cancer therapy, particularly in enhancing the efficacy of chemotherapeutic agents and protecting normal cells from oxidative damage.

Industry: Utilized in the development of nutraceuticals and functional foods aimed at providing antioxidant benefits .

Mécanisme D'action

Target of Action

D,L-Sulforaphane-d8 N-Acetyl-L-cysteine (SFN-NAC) is a major metabolite of Sulforaphane (SFN), a powerful inducer of chemopreventative enzymes . The primary target of SFN-NAC is the Keap1-Nrf2 signaling pathway . This pathway plays a crucial role in the cellular response to oxidative stress .

Mode of Action

SFN-NAC interacts with its targets by inducing the Keap1-Nrf2 signaling pathway . This interaction results in the activation of Antioxidant Response Element (ARE)-driven gene expression . At a concentration of 75 µM, SFN-NAC has been shown to increase ARE expression in HepG2-C8 cells .

Biochemical Pathways

The activation of the Keap1-Nrf2 signaling pathway by SFN-NAC leads to the upregulation of various detoxification enzymes . These enzymes play a key role in neutralizing reactive oxygen species and reducing oxidative stress . Additionally, SFN-NAC has been shown to activate autophagy-mediated downregulation of α-tubulin expression through the ERK pathway .

Pharmacokinetics

It is known that sfn-nac is a metabolite of sfn with a longer half-life and better blood-brain barrier permeability . This suggests that SFN-NAC may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The activation of the Keap1-Nrf2 signaling pathway and the subsequent induction of detoxification enzymes by SFN-NAC can lead to a reduction in oxidative stress . This can have protective effects against various diseases, including cancer . Furthermore, the activation of autophagy-mediated downregulation of α-tubulin expression can have implications in cancer research .

Action Environment

The action of SFN-NAC can be influenced by various environmental factors. For instance, the presence of oxidative stressors can activate the Nrf2 protein, which is otherwise sequestered in the cytoplasm by its repressor, Keap1 . .

Analyse Biochimique

Biochemical Properties

D,L-Sulforaphane-d8 N-Acetyl-L-cysteine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme Keap1-Nrf2 . This interaction leads to the activation of the antioxidant response element (ARE), which is central to cytoprotective gene expression against oxidative and/or electrophilic stress .

Cellular Effects

D,L-Sulforaphane-d8 N-Acetyl-L-cysteine has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to increase ARE expression in HepG2-C8 cells .

Molecular Mechanism

The molecular mechanism of D,L-Sulforaphane-d8 N-Acetyl-L-cysteine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It activates autophagy-mediated downregulation of α-tubulin expression through the ERK pathway .

Dosage Effects in Animal Models

The effects of D,L-Sulforaphane-d8 N-Acetyl-L-cysteine vary with different dosages in animal models . For instance, it has been shown to significantly inhibit HDAC activity in mouse colon mucosa when administered at a dosage of 10 μmol .

Metabolic Pathways

D,L-Sulforaphane-d8 N-Acetyl-L-cysteine is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of D,L-Sulforaphane-d8 N-Acetyl-L-cysteine involves multiple steps. Initially, sulforaphane is synthesized from glucoraphanin, a glucosinolate found in broccoli. This process typically involves enzymatic hydrolysis using myrosinase. The sulforaphane is then labeled with deuterium (d8) to create D,L-Sulforaphane-d8. The final step involves conjugating D,L-Sulforaphane-d8 with N-acetyl-L-cysteine under specific reaction conditions, such as controlled temperature and pH, to ensure the stability and efficacy of the final product .

Industrial Production Methods

Industrial production of D,L-Sulforaphane-d8 N-Acetyl-L-cysteine follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors for the enzymatic hydrolysis of glucoraphanin and advanced purification techniques to isolate and label sulforaphane with deuterium. The conjugation with N-acetyl-L-cysteine is performed in controlled environments to maintain product consistency and quality .

Analyse Des Réactions Chimiques

Types of Reactions

D,L-Sulforaphane-d8 N-Acetyl-L-cysteine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulforaphane sulfoxide.

Reduction: It can be reduced back to its thiol form.

Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products Formed

The major products formed from these reactions include sulforaphane sulfoxide (oxidation product) and the reduced thiol form of the compound (reduction product) .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sulforaphane: The parent compound, known for its anticancer and antioxidant properties.

N-Acetyl-L-cysteine: A precursor to glutathione, used for its mucolytic and antioxidant effects.

Sulforaphane-glutathione: Another metabolite of sulforaphane with potent antioxidant effects .

Uniqueness

D,L-Sulforaphane-d8 N-Acetyl-L-cysteine is unique due to its dual functionality, combining the benefits of sulforaphane and N-acetyl-L-cysteine. The deuterium labeling (d8) enhances its stability and allows for precise tracing in metabolic studies. This combination makes it a valuable tool in cancer research and neuroprotection .

Activité Biologique

D,L-Sulforaphane-d8 N-Acetyl-L-cysteine (SFN-NAC) is a derivative of sulforaphane (SFN), a compound known for its significant biological activities, particularly in cancer prevention and antioxidant defense. This article explores the biological activity of SFN-NAC, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Overview of D,L-Sulforaphane-d8 N-Acetyl-L-cysteine

SFN-NAC combines the properties of sulforaphane and N-acetylcysteine (NAC), enhancing its bioavailability and stability. The deuterium labeling in SFN-d8 allows researchers to trace its metabolic pathways more effectively, providing insights into its pharmacokinetics and biological interactions.

Keap1-Nrf2 Signaling Pathway

One of the primary mechanisms through which SFN-NAC exerts its effects is by activating the Keap1-Nrf2 signaling pathway . This pathway plays a crucial role in cellular defense against oxidative stress by inducing phase II detoxification enzymes. Upon activation, Nrf2 translocates to the nucleus and promotes the expression of antioxidant genes, thereby enhancing cellular antioxidant capacity.

Antioxidant Properties

SFN-NAC exhibits potent antioxidant properties by neutralizing free radicals, which reduces oxidative stress within cells. This action is vital for protecting cells from damage associated with various diseases, including cancer .

SFN-NAC interacts with various cellular components, influencing several biochemical pathways:

- Detoxification Enzymes : Induces the expression of enzymes such as glutathione S-transferases (GSTs) and quinone reductases, which are crucial for detoxifying harmful compounds .

- Autophagy Regulation : Research indicates that SFN-NAC can modulate autophagy processes. It has been shown to inhibit autophagy in certain contexts while promoting it in others, depending on the cellular environment .

Pharmacokinetics

The pharmacokinetic profile of SFN-NAC suggests improved absorption and longer half-life compared to non-labeled sulforaphane. Studies indicate that SFN-NAC can cross the blood-brain barrier effectively, making it a candidate for neurological applications .

Cancer Research

- Lung Cancer : A study demonstrated that SFN-NAC inhibited cell proliferation in non-small cell lung cancer (NSCLC) models by inducing apoptosis and disrupting microtubule function. The compound was shown to increase levels of Hsp70 and decrease α-tubulin expression through ERK-mediated pathways, highlighting its potential as an anti-cancer agent .

- Glioma : Another study indicated that SFN-NAC could inhibit glioma cell growth by activating autophagy pathways and downregulating α-tubulin expression. This suggests a dual mechanism where it both promotes autophagic degradation and disrupts cytoskeletal integrity .

Platelet Responsiveness

A clinical trial assessed the impact of broccoli sprout consumption (a source of sulforaphane) on platelet responsiveness. Results showed that pre-consumption significantly reduced urinary levels of 11-dehydro-thromboxane B2, indicating a potential role for SFN-NAC in managing thrombotic conditions .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Antioxidant Defense | Neutralizes free radicals; reduces oxidative stress |

| Induction of Detoxification Enzymes | Activates phase II detoxifying enzymes via Nrf2 signaling pathway |

| Modulation of Autophagy | Inhibits or promotes autophagy depending on context; influences cell survival and death mechanisms |

| Cancer Cell Inhibition | Induces apoptosis in lung cancer and glioma cells; disrupts microtubule dynamics |

Propriétés

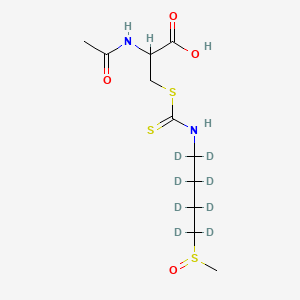

IUPAC Name |

2-acetamido-3-[(1,1,2,2,3,3,4,4-octadeuterio-4-methylsulfinylbutyl)carbamothioylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4S3/c1-8(14)13-9(10(15)16)7-19-11(18)12-5-3-4-6-20(2)17/h9H,3-7H2,1-2H3,(H,12,18)(H,13,14)(H,15,16)/i3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHBKTCHILXGOT-SQUIKQQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC(=S)NCCCCS(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])S(=O)C)C([2H])([2H])NC(=S)SCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676147 | |

| Record name | N-Acetyl-S-{[4-(methanesulfinyl)(~2~H_8_)butyl]carbamothioyl}cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354064-85-9 | |

| Record name | N-Acetyl-S-{[4-(methanesulfinyl)(~2~H_8_)butyl]carbamothioyl}cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.